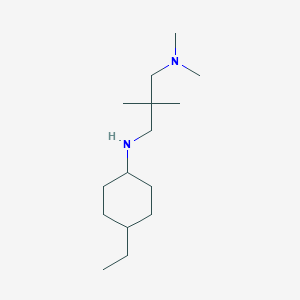![molecular formula C19H26N6 B5869231 N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine](/img/structure/B5869231.png)
N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethylphenyl)-N'-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]guanidine, commonly known as MPDP or MPDPH, is a selective dopamine transporter ligand. It is a member of the pyrimidine-based compounds and has been used in scientific research to study the dopamine system and its role in various physiological and pathological conditions.
作用機序
MPDP selectively binds to the dopamine transporter and inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine levels. This increase in dopamine levels has been shown to have a positive effect on various physiological and pathological conditions.
Biochemical and Physiological Effects:
MPDP has been shown to have a positive effect on various physiological and pathological conditions. It has been shown to increase dopamine levels in the brain, which has been linked to an improvement in mood, motivation, and attention. MPDP has also been shown to have potential therapeutic effects in conditions such as Parkinson's disease, depression, and addiction.
実験室実験の利点と制限
MPDP has several advantages when used in lab experiments. It is a highly selective dopamine transporter ligand, which makes it a useful tool for studying the dopamine system. It is also relatively stable and has a long half-life, which makes it easier to handle and use in experiments.
One limitation of using MPDP in lab experiments is that it is a synthetic compound, and its effects may not be representative of natural dopamine transporter ligands. Additionally, the effects of MPDP may vary depending on the dose and duration of administration.
将来の方向性
There are several future directions for the use of MPDP in scientific research. One potential area of research is the use of MPDP in the treatment of Parkinson's disease. MPDP has been shown to increase dopamine levels in the brain, which may have a positive effect on the symptoms of Parkinson's disease.
Another potential area of research is the use of MPDP in the treatment of addiction. MPDP has been shown to have a positive effect on the reward system, which may make it a useful tool in the treatment of addiction.
Overall, MPDP is a useful tool for studying the dopamine system and its role in various physiological and pathological conditions. Its selective binding to the dopamine transporter and ability to increase extracellular dopamine levels make it a valuable compound for scientific research.
合成法
MPDP is synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylhydrazine with 4-methyl-6-(1-piperidinyl) pyrimidine-2-amine to form the intermediate product. This intermediate is then reacted with guanidine hydrochloride to produce the final product, MPDP.
科学的研究の応用
MPDP has been extensively used in scientific research to study the dopamine system and its role in various physiological and pathological conditions. It has been used to study the effects of dopamine transporter inhibition on the reward system, addiction, and other neurological disorders.
特性
IUPAC Name |
1-(2,4-dimethylphenyl)-2-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6/c1-13-7-8-16(14(2)11-13)22-18(20)24-19-21-15(3)12-17(23-19)25-9-5-4-6-10-25/h7-8,11-12H,4-6,9-10H2,1-3H3,(H3,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUASJMDPFCADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=NC2=NC(=CC(=N2)N3CCCCC3)C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C(=N/C2=NC(=CC(=N2)N3CCCCC3)C)/N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-furyl)-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acrylamide](/img/structure/B5869159.png)
![N-[2-(3-chlorophenyl)ethyl]ethanesulfonamide](/img/structure/B5869163.png)


![2-methoxy-5-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5869179.png)

![N-(2,4-difluorophenyl)-3-[(2-naphthyloxy)methyl]benzamide](/img/structure/B5869213.png)
![N-(2,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5869217.png)

![4-[(3-methyl-2-thienyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5869223.png)

